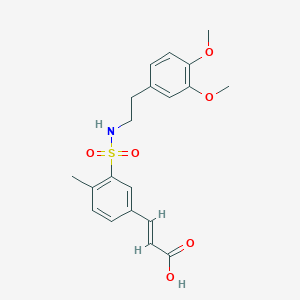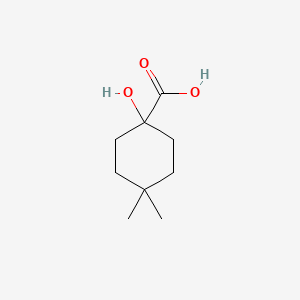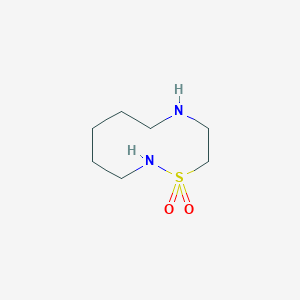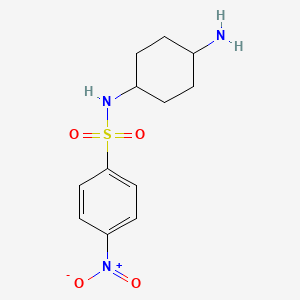![molecular formula C17H17NO3S B2896414 N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-4-METHYLTHIOPHENE-2-CARBOXAMIDE CAS No. 1448033-61-1](/img/structure/B2896414.png)
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-4-METHYLTHIOPHENE-2-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide is a complex organic compound that features a benzofuran ring and a thiophene ring. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, and anti-viral properties
Mécanisme D'action
Target of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . In the context of cancer, it has been suggested that some substituted benzofurans have significant anticancer activities, potentially targeting overactive receptor tyrosine kinase (TK) signaling pathways .
Mode of Action
For instance, some benzofuran derivatives have been found to exhibit anti-tumor activity, potentially by interacting with and inhibiting overactive TK signaling pathways in cancer cells .
Biochemical Pathways
These could include pathways related to cell proliferation, oxidative stress, and viral replication, among others .
Pharmacokinetics
The synthesis of benzofuran derivatives has been studied, with methods such as photoinduced 6π-electrocyclization being used
Result of Action
Given the reported biological activities of benzofuran derivatives, it is likely that the compound could induce changes in cell proliferation, oxidative stress responses, and potentially viral replication processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of benzofuran derivatives can be influenced by factors such as temperature and the presence of certain catalysts . Additionally, lifestyle and environmental factors have been linked to the occurrence of diseases such as cancer , which could potentially influence the efficacy of this compound in a therapeutic context.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide typically involves multiple steps:
Formation of Benzofuran Ring: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a Grignard reaction, where a suitable Grignard reagent reacts with the benzofuran derivative.
Formation of Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen, which have been used in the treatment of skin diseases.
Thiophene Derivatives: Compounds such as thiophene-2-carboxamide, which have shown various biological activities.
Uniqueness
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide is unique due to its combined benzofuran and thiophene rings, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Propriétés
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-11-8-16(22-10-11)17(20)18-7-6-13(19)15-9-12-4-2-3-5-14(12)21-15/h2-5,8-10,13,19H,6-7H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMPKGRRSOHXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCC(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2896339.png)


![Methyl (2-(piperidin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2896344.png)







